Indolicidin

説明

Origin and Classification within Antimicrobial Peptides

Indolicidin was first isolated from the cytoplasmic granules of bovine neutrophils. bohrium.comoup.comoup.comgenscript.comnih.gov It is classified as a member of the cathelicidin (B612621) family of host defense peptides, which are a critical component of the innate immune system. nih.govresearchgate.netinnopep.com Structurally, it is a cationic, 13-residue peptide amide, making it one of the smallest naturally occurring linear antimicrobial peptides yet characterized. oup.comoup.comnih.govwikipedia.org

A defining characteristic of this compound is its unique amino acid composition. It is exceptionally rich in tryptophan and proline residues. oup.comoup.comresearchgate.net In fact, it possesses the highest known tryptophan content of any protein sequence discovered. oup.comgenscript.comnih.govresearchgate.net Unlike many other antimicrobial peptides that form well-defined α-helical or β-sheet structures, this compound typically adopts a more extended, flexible conformation in solution and upon interaction with membranes. oup.comresearchgate.netnih.gov

| Attribute | Description | Reference |

|---|---|---|

| Origin | Cytoplasmic granules of bovine neutrophils | oup.comoup.comgenscript.com |

| Peptide Family | Cathelicidin | nih.govresearchgate.netinnopep.com |

| Length | 13 amino acid residues | bohrium.comoup.comwikipedia.org |

| Key Residues | High content of Tryptophan (Trp) and Proline (Pro) | oup.comoup.comresearchgate.net |

| Structure | Extended, non-helical conformation | oup.comnih.gov |

Overview of this compound's Research Significance in Antimicrobial Discovery

The significance of this compound in academic research stems primarily from its broad spectrum of activity and its distinct mechanism of action, which set it apart from many conventional antibiotics and other antimicrobial peptides. Its small size also makes it an attractive template for the synthesis and development of new therapeutic agents. oup.com

This compound demonstrates potent microbicidal activity in vitro against a wide array of pathogens, including both Gram-positive and Gram-negative bacteria, fungi, and protozoa. oup.comoup.cominnopep.com Research has also indicated its ability to inactivate viruses, such as HIV-1. oup.cominnopep.comwikipedia.org This broad efficacy makes it a subject of intense study in an era of rising antimicrobial resistance.

The mechanism by which this compound kills pathogens is multifaceted and a key area of research. Unlike many lytic peptides that primarily destroy cells by creating large pores in the membrane, this compound's action is more complex. oup.com It can permeabilize both the outer and inner membranes of bacteria, but this does not necessarily lead to cell lysis. bohrium.comoup.comoup.com Key findings on its mechanism include:

Membrane Interaction: It binds to bacterial membranes and can cause disruption by forming discrete ion channels. nih.govresearchgate.net

Inhibition of DNA Synthesis: A significant aspect of its antimicrobial activity is its ability to inhibit DNA synthesis within the bacterial cell. bohrium.comoup.comresearchgate.net This action can lead to cell filamentation, a phenomenon where bacteria continue to grow in length but cannot divide, ultimately leading to cell death. oup.comoup.com

Intracellular Targeting: The ability to inhibit DNA synthesis implies that this compound can translocate across the bacterial membrane to reach cytoplasmic targets. bohrium.comoup.com

This multi-target approach is a considerable advantage, as it may reduce the likelihood of pathogens developing resistance. oup.com The unique combination of a small, synthetically accessible structure, broad-spectrum activity, and a complex mechanism of action solidifies this compound's position as a highly significant lead molecule in the discovery and design of future antimicrobial drugs. bohrium.comoup.com

| Area of Significance | Detailed Findings | Reference |

|---|---|---|

| Antimicrobial Spectrum | Active against Gram-positive and Gram-negative bacteria, fungi, protozoa, and HIV-1 virus. | oup.cominnopep.comfrontiersin.org |

| Mechanism of Action | Permeabilizes bacterial membranes without causing lysis; forms ion channels. | bohrium.comoup.comresearchgate.net |

| Intracellular Target | Inhibits DNA synthesis, leading to bacterial filamentation. | bohrium.comoup.comoup.com |

| Therapeutic Potential | Its small size and multi-target action make it an attractive template for designing new antimicrobial peptides. | bohrium.comoup.com |

特性

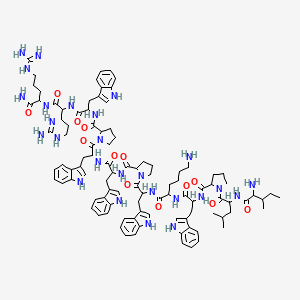

IUPAC Name |

1-[2-[[6-amino-2-[[2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[1-[[1-[2-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSYUMHVHQSYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H132N26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1906.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Indolicidin Action

Indolicidin's Interactions with Bacterial Membranes

This compound interacts with both the outer and cytoplasmic membranes of bacteria. nih.govoup.comoup.com These interactions are critical steps in its antimicrobial activity.

Electrostatic Binding to Lipopolysaccharide

In Gram-negative bacteria, the initial interaction involves electrostatic binding to lipopolysaccharide (LPS), a major component of the outer membrane. nih.govasm.orgtru.caoup.com this compound's cationic charge facilitates its attraction to the negatively charged LPS molecules on the bacterial surface. tru.cafrontiersin.orgoup.com This high-affinity binding to LPS is a key factor in the peptide's ability to cross the outer membrane. nih.govasm.orgresearchgate.net Studies using techniques such as capillary electrophoresis have characterized the interaction between this compound and LPS, determining binding constants and suggesting that the interaction is thermodynamically favorable and driven by electrostatic forces. tru.catru.ca

| Interaction | Method Used | Binding Constant (Kb) at pH 7.2 | Thermodynamic Favorability | Driving Force | Source |

| This compound-LPS | Pre-incubation Affinity CE | 3.13 ± 0.77 × 10⁴ M⁻¹ | Favorable | Electrostatic | tru.ca |

| Indolicidin45-LPS | Pre-incubation Affinity CE | 14.83 ± 1.67 × 10⁴ M⁻¹ | Favorable | Electrostatic | tru.ca |

Note: Indolicidin45 is an analog of this compound.

Outer Membrane Permeabilization Pathways

Following binding to LPS, this compound permeabilizes the outer membrane of Gram-negative bacteria. nih.govasm.orgoup.com This permeabilization allows the peptide to gain access to the cytoplasmic membrane. nih.govasm.org The mechanism for this process is consistent with the self-promoted uptake pathway, where the cationic peptide displaces divalent cations that bridge adjacent LPS molecules, thereby disrupting the outer membrane integrity. nih.govasm.org This disruption increases the permeability of the outer membrane to the peptide itself and other molecules. nih.govasm.orgubc.ca Studies have shown that this compound can permeabilize the outer membrane in a concentration- and time-dependent manner. frontiersin.org

Cytoplasmic Membrane Disruption Modalities

Once across the outer membrane, this compound interacts with the cytoplasmic membrane, which is the primary site of action leading to bacterial cell death. nih.govasm.org While it permeabilizes this membrane, it often does so without causing complete cell lysis, distinguishing it from some other AMPs. oup.comnih.govoup.comoup.com

The mechanism by which this compound disrupts the cytoplasmic membrane has been a subject of investigation, with some studies suggesting the formation of pores or channels. nih.govnih.govresearchgate.netubc.caresearchgate.net Early research using planar lipid bilayers indicated that this compound could induce the formation of discrete channels, leading to an increase in transmembrane current. nih.govresearchgate.netubc.ca These channels were reported to have conductances in the range of 0.05-0.15 nS and were activated by transmembrane potentials exceeding -70 to -80 mV. nih.govresearchgate.netubc.ca However, other studies, particularly those using model membranes and atomic force microscopy, have not consistently observed pore formation and instead suggest membrane disintegration or thinning as a primary effect. nih.govresearchgate.net This suggests that the mechanism might be more complex or context-dependent than simple pore formation. nih.gov

| Membrane Model | Observed Effect on Membrane | Pore Formation Observed? | Channel Conductance | Activation Potential | Source |

| Planar Lipid Bilayers | Increased transmembrane current | Yes | 0.05-0.15 nS | > -70 to -80 mV | nih.govresearchgate.netubc.ca |

| Model Membranes | Disintegration, thinning | Not consistently | N/A | N/A | nih.govresearchgate.net |

An alternative or complementary mechanism proposed for this compound's action on membranes is a carrier-type mechanism. researchgate.netresearchgate.net This model suggests that this compound facilitates the translocation of molecules across the membrane by forming complexes with them, rather than creating stable pores. researchgate.netresearchgate.net Research involving the release of fluorescent dyes from liposomes has provided support for this hypothesis, indicating that this compound can transport negatively charged molecules across lipid bilayers in the form of peptide-dye complexes. researchgate.netresearchgate.net This carrier activity could contribute to the disruption of cellular homeostasis. researchgate.netresearchgate.net

This compound has been shown to dissipate the bacterial cytoplasmic membrane potential. frontiersin.orgoup.comresearchgate.net This disruption of the membrane potential is a significant factor in its bactericidal activity. frontiersin.orgoup.com Studies have demonstrated that this compound can cause a significant decrease in the membrane potential, even at concentrations close to its minimum inhibitory concentration. oup.comoup.com This dissipation of the electrochemical gradient across the cytoplasmic membrane can impair essential cellular processes that rely on this potential, such as ATP synthesis and active transport, ultimately leading to cell death. frontiersin.org The reduction in bacterial killing and cytoplasmic membrane permeabilization observed when bacteria are pretreated with a protonophore, which dissipates the membrane potential, further supports the importance of membrane potential disruption in this compound's mechanism of action. nih.govresearchgate.netubc.ca

Analysis of this compound's Lipid Selectivity and Membrane Affinity

This compound's interaction with bacterial membranes is a critical initial step in its mechanism of action. The peptide's cationic nature facilitates electrostatic binding to the negatively charged lipid head groups prevalent in bacterial membranes memtein.commdpi.com. Studies using liposomes of varying lipid compositions have provided insights into this compound's membrane affinity and selectivity.

In liposomes composed of negatively charged lipids, this compound induces rather unselective permeabilization researchgate.netnih.gov. However, in neutral liposomes, such as those made of egg phosphatidylcholine (PC), the peptide demonstrates selectivity, effectively inducing the release of negatively charged fluorescent dyes like carboxyfluorescein (CF), calcein, and sulforhodamine B, while being unable to induce the leakage of neutral or positively charged molecules researchgate.netnih.gov. This suggests that this compound may selectively interact with neutral regions of the membrane despite the presence of negatively charged lipids researchgate.net.

Research using fast photochemical oxidation of peptides in nanodiscs indicates that this compound's interactions with lipid head groups are primarily driven by a simple charge-driven mechanism, where the cationic charge is attracted to anionic lipids memtein.comnih.gov. The peptide appears to be more incorporated into bilayers with a higher degree of anionic lipid head groups memtein.com.

While some studies suggested pore formation as a mechanism for membrane disruption, evidence also supports a carrier-type mechanism, particularly in uncharged lipid vesicles researchgate.netnih.gov. In this model, this compound facilitates the translocation of organic anions across the membrane in the form of dye-peptide complexes researchgate.netnih.gov.

The high proportion of tryptophan residues (39%) in this compound contributes to its preference for the interfacial regions of lipid bilayers frontiersin.org. These tryptophan residues are localized at the membrane interface rather than being deeply embedded in the hydrophobic core ias.ac.in. This localization suggests that membrane permeabilization may occur due to deformation of the membrane surface rather than the formation of transmembrane channels ias.ac.in.

This compound has been shown to permeabilize both the outer and cytoplasmic membranes of Escherichia coli in a concentration- and time-dependent manner frontiersin.org. However, this permeabilization does not lead to cell lysis oup.comnih.govsemanticscholar.orgoup.com. The minimal inhibitory concentration (MIC) of this compound is often lower than the minimal hemolytic concentration, indicating that its antimicrobial activity is not solely dependent on membrane lysis semanticscholar.orgoup.com.

Intracellular Target Modulation by this compound

Following its interaction with the bacterial membrane and subsequent entry into the cytoplasm, this compound modulates several intracellular processes, contributing to its antimicrobial effect researchgate.netresearchgate.netresearchgate.net.

Inhibition of Nucleic Acid Synthesis

A significant intracellular target of this compound is the machinery involved in nucleic acid synthesis oup.comoup.comresearchgate.netoup.comasm.orgfrontiersin.org.

Studies have demonstrated that this compound preferentially inhibits DNA synthesis in bacterial cells at concentrations where RNA and protein synthesis are less affected or unaffected oup.comsemanticscholar.orgoup.comoup.com. For instance, in E. coli cells, this compound treatment leads to a significant inhibition of [³H]thymidine incorporation into DNA oup.com. At a concentration of 50 μg/ml, 84-90% inhibition of DNA synthesis was observed, with almost complete inhibition at the MIC (100 μg/ml for 1x10⁸ cfu) oup.com.

This compound's ability to inhibit DNA synthesis is closely linked to its capacity for direct binding to DNA nih.govresearchgate.netoup.comasm.orgfrontiersin.orgresearchgate.netscienceopen.com. Gel retardation and fluorescence quenching experiments have provided evidence for this interaction nih.govsemanticscholar.orgoup.comscienceopen.com. Surface plasmon resonance studies have further confirmed its DNA-binding ability and indicated a sequence preference nih.govoup.comscienceopen.com.

This compound has been shown to bind to duplex DNA researchgate.netasm.org. The central PWWP motif of this compound is suggested to play a role in stabilizing duplex B-type DNA structures by wrapping around them researchgate.netasm.org. However, other research suggests that the N-terminal fragment, rather than the PWWP motif, might be responsible for DNA-binding activity asm.org.

The binding of this compound to double-stranded DNA is thought to impair DNA replication and transcription by preventing the unwinding of the double helix researchgate.netasm.org. This direct interaction with genetic material contributes to the cessation of microbial growth researchgate.net.

Beyond direct binding, this compound also interferes with DNA relaxation by inactivating DNA topoisomerase I asm.orgfrontiersin.orgresearchgate.net. This action occurs without unwinding the DNA helix, highlighting the peptide's multiple inhibitory roles against DNA-associated enzymes asm.org.

While DNA synthesis is the primary target, this compound can also affect RNA and protein biosynthesis, although typically at higher concentrations or to a lesser extent oup.comsemanticscholar.orgoup.com.

In E. coli, this compound at 50 μg/ml resulted in 60-75% inhibition of uridine (B1682114) incorporation into RNA, with approximately 90% inhibition at 100 μg/ml oup.com. This indicates a considerable inhibition of RNA synthesis, though less pronounced than the effect on DNA synthesis oup.com.

Protein synthesis appears to be less sensitive to this compound. At concentrations up to 100 μg/ml, this compound has no discernible effect on leucine (B10760876) incorporation into proteins oup.comoup.com. However, at higher concentrations (150 and 200 μg/ml), protein synthesis was found to be considerably inhibited oup.comoup.com. This suggests that the inhibition of protein synthesis is a secondary effect compared to the primary inhibition of nucleic acid synthesis, particularly DNA oup.comoup.com.

Synthetic analogs of this compound, such as CP10A, have also been shown to exert intracellular inhibitory activities against DNA, RNA, and protein synthesis asm.orgresearchgate.net. Studies using Staphylococcus aureus treated with CP10A showed reduced incorporation of histidine, uridine, and thymidine (B127349) asm.orgresearchgate.net.

Induction of Bacterial Filamentation in Susceptible Strains

Treatment of susceptible bacterial strains with bactericidal concentrations of this compound can lead to the induction of bacterial filamentation oup.comnih.govsemanticscholar.orgoup.comoup.comscienceopen.com. This morphological change is characterized by an increase in the optical density of the cell culture without cell lysis oup.comoup.com.

Filamentation is a known response in E. coli to agents that interfere with DNA replication oup.comoup.com. The observation of filamentation in this compound-treated cells supports the mechanism where the peptide inhibits DNA synthesis oup.comsemanticscholar.orgoup.comoup.com. This inhibition of DNA replication prevents cell division, while other cellular processes may continue, leading to the elongation of the bacterial cell into a filamentous structure oup.comoup.com.

The induction of filamentation by this compound provides visual evidence of its impact on critical cellular processes, particularly DNA synthesis and cell division oup.comoup.com.

This compound, a 13-residue antimicrobial peptide derived from bovine neutrophils, exhibits a broad spectrum of activity against various microorganisms researchgate.netresearchgate.netnih.govoup.com. While membrane disruption is a known mechanism for many antimicrobial peptides, this compound also targets intracellular components, contributing to its bactericidal effects researchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org. Its ability to penetrate the bacterial membrane, often without causing significant lysis at lower concentrations, allows it to reach the cytoplasm and interact with essential intracellular molecules researchgate.netnih.govoup.comoup.com.

The primary intracellular targets identified for this compound are nucleic acids, particularly DNA researchgate.netnih.govoup.comresearchgate.netfrontiersin.orgoup.comoup.compeerj.comscienceopen.comnih.gov. This compound has been shown to inhibit bacterial DNA synthesis, leading to effects such as cell filamentation in Escherichia coli researchgate.netoup.comfrontiersin.orgoup.comoup.comfrontiersin.org. Studies indicate that this compound can bind directly to duplex DNA researchgate.netnih.govoup.comscienceopen.combsb-muenchen.de. This binding is stabilized by the peptide's central PWWP motif, which can wrap around B-type DNA structures researchgate.netnih.govbsb-muenchen.de. The interaction with DNA is thought to interfere with essential processes like DNA replication and transcription researchgate.netnih.gov. Research using techniques such as gel retardation assays and fluorescence quenching has provided evidence for this compound's DNA-binding capability and indicated that conformational changes occur in the peptide upon binding to DNA oup.comscienceopen.com. Furthermore, this compound has demonstrated a preference for binding to certain DNA sequences, such as double-stranded [AT], [CG], and [AG], over others like double-stranded [GT] nih.gov.

Beyond direct DNA binding, this compound also affects enzymes involved in DNA metabolism. It has been shown to inhibit the activity of DNA topoisomerase I, an enzyme crucial for DNA replication and relaxation nih.govresearchgate.net. This inhibition occurs without the unwinding of the DNA helix, suggesting multiple mechanisms by which this compound interferes with DNA processes nih.gov. While the N-terminal fragment, rather than the PWWP motif, is suggested to be responsible for its DNA-binding activity, the peptide's interaction with various DNA-associated enzymes highlights its multifaceted approach to inhibiting bacterial growth nih.gov.

Detailed research findings on this compound's interaction with DNA include studies demonstrating its ability to prevent the migration of genomic DNA in gel retardation assays at specific concentrations peerj.com. For example, in one study, this compound and its hybrid peptides were capable of inhibiting the migration of Streptococcus pneumoniae genomic DNA at a concentration of 62.5 µg/ml peerj.com. This provides a clear illustration of its DNA binding and interference with DNA mobility.

Structure Activity Relationship of Indolicidin and Advanced Peptide Design

Influence of Amino Acid Composition and Sequence on Indolicidin Activity

This compound's distinct amino acid makeup, particularly its richness in tryptophan and proline, plays a significant role in its interaction with microbial membranes and intracellular targets. asm.orgresearchgate.netmdpi.comias.ac.in

Contribution of Tryptophan and Proline Residues

This compound contains a remarkably high percentage of tryptophan (39%) and proline (23%) residues. asm.orgresearchgate.net Tryptophan residues are often found at the interface of lipid bilayers due to their preference for this environment, and they are suggested to play a role in disrupting bacterial cytoplasmic membranes and inhibiting DNA replication. ias.ac.infrontiersin.orgresearchgate.net Studies have indicated that the tryptophan residue at position 11 is particularly important for both antimicrobial and hemolytic activities, while those at positions 4 and 9 are more critical for antimicrobial and hemolytic activities, respectively. nih.govexlibrisgroup.com The tryptophan residues at positions 6 and 8 appear to be less important for biological activities. nih.gov The presence of multiple tryptophan residues may also act as "structure breakers." ias.ac.in

Proline residues are known to break conventional secondary structures like alpha helices and beta sheets. nih.gov Research suggests that proline residues are necessary for this compound's interaction with lipopolysaccharide (LPS), a key component of Gram-negative bacterial outer membranes. nih.gov Specifically, the proline residues at positions 3 and 10 are significant for its antimicrobial activity. nih.gov The numerous proline residues may allow this compound to adopt various conformations, ranging from a globular, closed form to an open, extended, or even wedge shape, contributing to its diverse mechanisms of action. nih.govoup.com

Role of Positively Charged Residues and Amphipathicity

Most AMPs, including this compound, possess a net positive charge, which facilitates their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as LPS and phospholipids. frontiersin.orgmdpi.comacs.org this compound's amphipathicity, meaning it has both hydrophilic (charged) and hydrophobic (non-polar) regions, is crucial for its ability to interact with and partition into cell membranes. researchgate.netmdpi.comnih.govoup.com This property allows it to disrupt membrane integrity or translocate across the membrane to reach intracellular targets. mdpi.commdpi.com Increasing the number of positively charged residues can enhance the initial electrostatic interactions and potentially improve antimicrobial activity, although there can be an optimal charge threshold beyond which activity may decrease. frontiersin.orgmdpi.com The position of these charged residues can also influence activity. frontiersin.org

Strategies for this compound Analog Development and Chemical Modification

To improve this compound's therapeutic profile, various strategies have been employed to develop analogs with enhanced activity, reduced toxicity, and increased stability. asm.orgresearchgate.net These strategies often involve chemical modifications and rational amino acid substitutions based on SAR studies.

Impact of C-Terminal Amidation and Esterification

The natural form of this compound is amidated at the C-terminus. asm.orgmedchemexpress.comresearchgate.netresearchgate.net This amidation enhances the positive charge at the C-terminus, which can strengthen electrostatic interactions with negatively charged bacterial membranes. nih.gov Studies have shown that methyl esterification of the C-terminus of this compound can increase its activity against both Gram-negative and Gram-positive bacteria. asm.orgmedchemexpress.comresearchgate.netacs.org This increased activity in Gram-negative bacteria has been linked to enhanced binding to LPS and increased permeabilization of the outer membrane. asm.orgmedchemexpress.comresearchgate.net

Rational Amino Acid Substitutions and Their Functional Consequences

Rational substitution of amino acids in this compound's sequence is a common approach to modulate its properties. This can involve replacing specific residues to alter charge, hydrophobicity, or structural propensity.

Replacing proline residues with alanine (B10760859) is a notable strategy used in this compound analog design, as seen in the analog CP10A. ias.ac.inresearchgate.netresearchgate.netcabidigitallibrary.orgnih.gov this compound's sequence is ILPWKWPWWPWRR-NH2. asm.orgnih.govnih.gov CP10A is an analog where the three proline residues are substituted with alanine, resulting in the sequence ILAWKWAWWAWRR. cabidigitallibrary.org

This substitution strategy aims to alter the peptide's conformational flexibility. While this compound tends to adopt an extended or random coil structure in solution and in the presence of micelles, CP10A has been shown to adopt a short, amphipathic helical structure when interacting with lipid mimetics. researchgate.netnih.gov This change in secondary structure is associated with altered biological activity. CP10A has demonstrated improved activity against Gram-positive bacteria compared to native this compound. researchgate.netcabidigitallibrary.orgnih.gov Studies on CP10A have also indicated that it can affect intracellular processes, such as inhibiting protein synthesis by disrupting histidine incorporation, and later affecting uridine (B1682114) and thymidine (B127349) incorporation, suggesting effects on RNA and DNA synthesis. researchgate.netcabidigitallibrary.orgnih.govubc.ca This contrasts with this compound's primary mechanism which involves membrane disruption and DNA binding. mdpi.comresearchgate.netresearchgate.netoup.comubc.ca

The following table summarizes some key characteristics and activities of this compound and the analog CP10A based on research findings:

| Feature | This compound (ILPWKWPWWPWRR-NH2) | CP10A (ILAWKWAWWAWRR) | References |

| Amino Acid Sequence | ILPWKWPWWPWRR-NH2 | ILAWKWAWWAWRR | asm.orgnih.govcabidigitallibrary.orgnih.gov |

| Proline Content | High (3 residues) | Proline residues replaced by Alanine | asm.orgresearchgate.netias.ac.incabidigitallibrary.orgnih.gov |

| Structure (in membrane mimetic) | Extended or random coil, wedge-shaped or globular/amphipathic | Short, amphipathic helical structure | researchgate.netnih.govoup.comnih.gov |

| Activity vs. Gram-positive bacteria | Active, but CP10A shows improvement | Improved activity compared to this compound | researchgate.netcabidigitallibrary.orgnih.gov |

| Activity vs. Gram-negative bacteria | Active | Activity maintained or improved depending on strain/analog asm.orgresearchgate.netnih.gov | asm.orgresearchgate.netnih.gov |

| Hemolytic Activity | Present | Present, but some analogs show reduced activity | researchgate.netias.ac.inresearchgate.netnih.gov |

| Intracellular Targets | DNA (inhibits synthesis), interacts with DNA-binding enzymes | Protein synthesis (inhibits histidine incorporation), RNA/DNA synthesis | mdpi.comresearchgate.netresearchgate.netcabidigitallibrary.orgnih.govubc.ca |

| Membrane Interaction | Binds LPS, permeabilizes membranes, channel formation possible | Interacts with membranes, causes structural changes | asm.orgmedchemexpress.comias.ac.inresearchgate.netoup.comnih.gov |

This table illustrates how a seemingly small change like proline-to-alanine substitutions can significantly impact the peptide's structure and shift its primary mechanism of action, particularly enhancing activity against Gram-positive organisms and influencing intracellular targets. researchgate.netcabidigitallibrary.orgnih.gov

Tryptophan and Arginine Analog Investigations

Tryptophan and arginine residues are key components of this compound, contributing to its interaction with bacterial membranes. chalmers.senih.gov Arginine side chains provide positive charges and hydrogen bonding capabilities, attracting the peptide to negatively charged bacterial membranes, while tryptophan indole (B1671886) side chains prefer the interfacial region of lipid bilayers. nih.gov Investigations involving tryptophan analogs, such as the replacement of tryptophan residues with 3-(2-naphthyl)-Ala, have demonstrated that non-natural amino acids can be used to enhance the activity of this compound. core.ac.uk Other modifications, including the substitution of all tryptophan residues with (2–Me)Phe, have also been explored in the design of potent this compound analogs. mdpi.com

Effects of Cyclization on this compound Peptide Analogs

Cyclization is a modification strategy that can impact the structure and stability of peptides. Cyclization of this compound analogs has been shown to improve protease stability. nih.govmdpi.comubc.canih.govresearchgate.net For example, a disulfide-bridged cyclic analog of CP-11, a modified this compound peptide, showed increased resistance to trypsin degradation compared to its linear counterpart. nih.govubc.canih.govresearchgate.net This increased stability is attributed to the more compact packing of lysine (B10760008) and tryptophan side chains in the cyclic structure, which reduces the flexibility near basic residues, making them less accessible to proteases like trypsin. ubc.canih.gov Cyclization can be achieved through various methods, including disulfide bridges or backbone cyclization. nih.govcapes.gov.br While disulfide cyclization has resulted in more active peptides, backbone cyclization tends to yield peptides with greater proteolytic stability. capes.gov.br Cyclization can also influence the peptide's conformation and its interaction with membranes. ubc.caacs.org

Glycosylation as a Strategy for Property Enhancement

Glycosylation, the attachment of sugar moieties to the peptide chain, is another strategy employed to modify the properties of this compound analogs. Glycosylation can affect peptide solubility, aggregation propensity, and interaction with mammalian cells, potentially enhancing therapeutic selectivity. scilit.comresearchgate.netnih.gov Substituting an aromatic amino acid with an O-glycosylated threonine in an this compound analog has been shown to decrease cytotoxicity against mammalian cells while maintaining antimicrobial activity. scilit.comresearchgate.net Glycosylation can influence the peptide's conformation and its interaction with the surrounding environment, such as micellar structures. researchgate.net Glycosylated this compound analogs have demonstrated preserved antimicrobial properties compared to their parent peptides but with reduced toxicity against murine erythrocytes and macrophages. researchgate.net The presence of glycan groups can impart favorable physiological and biological properties, including improved solubility and reduced aggregation. scilit.comresearchgate.netnih.gov

Design and Characterization of Hybrid Antimicrobial Peptides Incorporating this compound Sequences

Hybrid antimicrobial peptides that incorporate sequences from this compound have been designed to leverage the desirable characteristics of this compound while potentially improving activity or specificity. This approach involves combining active parts of different antimicrobial peptides. plos.org For example, hybrid peptides combining sequences from this compound and ranalexin (B141904) have been designed and evaluated for their antimicrobial activity. plos.org These hybrid peptides have shown stronger antimicrobial activity against certain bacteria, such as Streptococcus pneumoniae, compared to the parent peptides. plos.org The design of such hybrids often focuses on parameters like hydrophobicity and net charge to enhance activity. plos.org

Evaluation of Structural Modifications on this compound's Biological Activity and Therapeutic Selectivity

Structural modifications to this compound are evaluated based on their impact on biological activity, including antimicrobial potency, and their therapeutic selectivity, aiming to reduce toxicity towards host cells.

Enhancement of Antimicrobial Potency in Novel Analogs

Various structural modifications have been explored to enhance the antimicrobial potency of this compound analogs. Modifications such as increasing the number of positively charged residues and enhancing amphipathicity have led to improved activity against Gram-negative bacteria and Candida albicans, while maintaining activity against staphylococci and reducing hemolytic activity. asm.orgnih.gov An analog designated CP-11, designed with increased cationic charge and enhanced amphipathicity, demonstrated improved activity against Gram-negative bacteria and C. albicans compared to native this compound. asm.orgnih.gov This improved activity was linked to enhanced permeabilization of both the outer and inner membranes of E. coli. asm.orgnih.gov Another modified version, CP10A, where proline residues are replaced by alanine, showed increased potency against Gram-positive bacteria and adopted a helical conformation instead of the extended structure of the parent peptide. ubc.cacore.ac.uk This conformational change is thought to contribute to increased membrane insertion. ubc.ca Dimeric and tetrameric forms of this compound have also shown increased inhibitory activity against HIV-1 integrase. core.ac.uk

Data Table 1: Effect of Proline Substitution on this compound Activity researchgate.netresearchgate.netnih.gov

| Peptide | Substitution at Pro7 | Activity vs. E. coli | Activity vs. C. albicans | Activity vs. S. aureus | Activity vs. E. faecalis | Activity vs. K. pneumoniae | Hemolytic Activity |

| This compound | None | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |

| IND-7G | Glycine | Reduced | Reduced | Reduced | Reduced | Reduced | Lower |

| IND-7DP | D-Proline | Reduced | Reduced | Reduced | Reduced | Reduced | Lower |

| IND-7K | Lysine | Slightly Increased | Slightly Increased | Reduced | Reduced | Reduced | Comparable |

Data Table 2: Antimicrobial Activity of Hybrid Peptides (RN7-IN) against S. pneumoniae plos.org

| Hybrid Peptide | MIC Range (μg/ml) |

| RN7-IN10 | 7.81 – 15.62 |

| RN7-IN9 | 7.81 – 15.62 |

| RN7-IN8 | 7.81 – 15.62 |

| RN7-IN6 | 7.81 – 15.62 |

| RN7-IN7 | 31.25 – 62.5 |

| This compound | 15.62 – 31.25 |

| Ranalexin | 62.5 |

Modulation of Membrane Permeabilization Efficiency through Design

The antimicrobial activity of this compound is closely linked to its interaction with microbial cell membranes. ias.ac.inresearchgate.net Unlike some antimicrobial peptides that form well-defined pores, this compound's mechanism of membrane permeabilization appears to involve more complex interactions, potentially including membrane thinning and the translocation of peptide-dye complexes across the membrane. researchgate.netresearchgate.net The high tryptophan content is thought to play a crucial role in its interaction with the lipid bilayer interface. ias.ac.inresearchgate.net

Studies on this compound analogs have aimed to understand and modulate its membrane permeabilization efficiency through structural modifications. For example, substituting proline residues with alanine (creating an analog referred to as ILA) or replacing tryptophan with phenylalanine (ILF) has shown comparable antibacterial activities to native this compound (IL). ias.ac.in However, these substitutions can influence the peptide's interaction with membranes and its associated activities, such as hemolysis. ias.ac.in

Research utilizing biomimetic lipid/polydiacetylene vesicles has provided insights into how modifications affect membrane binding and penetration. ubc.canih.gov An analog with proline and tryptophan residues substituted with lysines demonstrated more pronounced interactions at the bilayer surface. nih.gov In contrast, native this compound and an analog where all prolines were replaced by alanines showed deeper insertion into the lipid bilayer. nih.gov The presence of lipopolysaccharide (LPS) in these model membranes was observed to promote preferred binding and incorporation of the peptides at the lipid/water interface, suggesting that initial interaction with LPS is important for the antibacterial activity against Gram-negative bacteria. ubc.canih.gov

Another analog, CP11, designed to increase positive charges while maintaining the short length and enhancing amphipathicity, showed improved permeabilization of both the outer and inner membranes of Escherichia coli compared to native this compound. asm.orgubc.ca This enhanced permeabilization correlated with improved activity against Gram-negative bacteria. ubc.ca

These studies highlight that modifications to the amino acid sequence, particularly concerning charge and hydrophobicity, can significantly alter how this compound analogs interact with and permeabilize microbial membranes, influencing their antimicrobial potency.

Research on Improved Therapeutic Selectivity via Reduced Toxicity

A significant challenge for the therapeutic application of this compound is its associated toxicity to mammalian cells, including erythrocytes and lymphocytes. asm.orgias.ac.innih.govplos.org Consequently, a key focus of research has been the design of this compound analogs with reduced toxicity while retaining or improving antimicrobial activity, thereby enhancing therapeutic selectivity. nih.govplos.org

Several strategies have been explored to reduce the toxicity of this compound and its analogs. One approach involves modifying the peptide sequence to decrease hydrophobicity, which has been linked to reduced toxicity towards mammalian cells, although this can sometimes lead to decreased antimicrobial activity. plos.org

Glycosylation has also been investigated as a strategy to design this compound analogs with improved therapeutic potential. researchgate.netnih.govx-mol.net A glycosylated analog, [βGlc-T9,K7]this compound, was designed and synthesized. nih.gov This modification led to decreased toxicity against erythrocytes and macrophage cells, resulting in higher therapeutic selectivity compared to the parent peptide. researchgate.netnih.gov The glycosylation also improved the solubility of the peptide, while its mode of bacterial killing, functional stability, and LPS binding seemed unaffected. nih.gov

Replacing lysine residues with prolines or shifting the position of tryptophan residues within the peptide sequence are other strategies that have been suggested to reduce peptide toxicity without negatively impacting antimicrobial activity. plos.org Cyclization of linear peptides has also been shown to be an effective method for reducing toxicity. plos.org

Research on other proline-rich peptides, drawing comparisons to this compound, further supports the idea that proline residues can enhance the selectivity of peptides for bacterial membranes over mammalian cell membranes, potentially by inducing structural kinks. acs.org Studies on this compound analogs have shown that modifications can lead to significantly lower hemolytic activity compared to the parent peptide. plos.org

These research efforts demonstrate that rational peptide design, involving strategies such as glycosylation and amino acid substitutions, can be successful in developing this compound analogs with a better therapeutic index due to reduced toxicity to host cells.

Antimicrobial Spectrum and Preclinical Efficacy Studies of Indolicidin

Activity Against Gram-Positive Bacterial Pathogens

Indolicidin and its derivatives have demonstrated notable efficacy against various Gram-positive bacteria. A derivative of this compound, known as CP10A, where proline residues are substituted with alanine (B10760859), has shown improved activity against Gram-positive organisms. nih.gov Electron microscopy of Staphylococcus aureus and Staphylococcus epidermidis treated with CP10A revealed the formation of mesosome-like structures within the cytoplasm. nih.gov Further studies on S. aureus indicated that at twice the minimal inhibitory concentration (MIC), CP10A affected the incorporation of histidine and uridine (B1682114) early on, followed by an impact on thymidine (B127349) incorporation, suggesting interference with protein, RNA, and DNA synthesis. nih.gov

Another study highlighted that a potent analogue of this compound, designated as 7, exhibited antibacterial activity against Staphylococcus aureus ATCC29213 with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL and against Staphylococcus epidermidis HJ56 with an MIC of 6.3 μg/mL. ruc.dk

Research into novel synthetic peptides derived from this compound and ranalexin (B141904) revealed that four hybrid peptides (RN7-IN10, RN7-IN9, RN7-IN8, and RN7-IN6) displayed strong antibacterial activity against 30 clinical isolates of Streptococcus pneumoniae, with MICs ranging from 7.81 to 15.62μg/ml. nih.gov This was a lower concentration than the parent this compound, which had an MIC range of 15.62–31.25μg/ml. nih.gov These hybrid peptides also showed broad-spectrum activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov

The bactericidal effect of this compound on Streptococcus pneumoniae is influenced by the pneumococcal capsule. nih.gov Different serotypes of S. pneumoniae exhibit varied resistance to this compound, which has been correlated with the net charge of the capsule. nih.govfrontiersin.org For instance, serotypes 1, 3, 4, 6B, 10A, and 14 were susceptible to this compound at a concentration of 7.5 μg/ml, while serotypes 9V, 23F, and 2 demonstrated higher resistance, only showing susceptibility at concentrations of 15 μg/ml and above. nih.govfrontiersin.org

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Streptococcus pneumoniae (clinical isolates) | 15.62–31.25 | nih.gov |

| Hybrid Peptides (RN7-IN10, RN7-IN9, RN7-IN8, RN7-IN6) | Streptococcus pneumoniae (clinical isolates) | 7.81–15.62 | nih.gov |

| Analogue 7 | Staphylococcus aureus ATCC29213 | 12.5 | ruc.dk |

| Analogue 7 | Staphylococcus epidermidis HJ56 | 6.3 | ruc.dk |

Antifungal Activity Characterization

This compound exhibits a broad spectrum of activity that includes fungi. oup.comnih.govupdatepublishing.com It has been shown to be active against Candida albicans, with a reported MIC ranging from 12.5 to 50 μg/mL. frontiersin.org Gold nanoparticles coated with this compound have been investigated for their efficiency against biofilm formation and development of clinical isolates of Candida spp. frontiersin.org

A derivative of this compound, In-58, where all tryptophan residues were replaced with D-phenylalanine, has been studied for its antifungal activity against Sporothrix globosa. frontiersin.orgnih.gov In-58 demonstrated the ability to inhibit the growth of S. globosa isolates in microdilution assays. frontiersin.orgnih.gov Scanning electron microscopy and propidium (B1200493) iodide staining indicated that In-58 alters the cell wall integrity and interacts with DNA, leading to the disruption of S. globosa. frontiersin.orgnih.gov

Another study demonstrated that both this compound and a derivative, IND-4,11K, effectively inhibited Candida albicans at MICs of 32 µM. nih.gov Furthermore, the conjugation of this compound with gold nanoparticles has been shown to enhance its antifungal effects against fluconazole-resistant strains of Candida albicans. nih.gov This combination was found to significantly reduce the expression of the ERG11 gene, which is associated with antifungal resistance. nih.gov

| Compound | Fungal Strain | MIC | Reference |

|---|---|---|---|

| This compound | Candida albicans | 12.5–50 μg/mL | frontiersin.org |

| This compound | Candida albicans | 32 µM | nih.gov |

| IND-4,11K | Candida albicans | 32 µM | nih.gov |

| In-58 | Sporothrix globosa (mycelial phase) | 0.5 to 4 μg/mL | nih.gov |

Investigations into Antiviral and Antiprotozoal Activities

This compound's broad antimicrobial activity extends to viruses and protozoa. updatepublishing.com Research has demonstrated that this compound is virucidal against Human Immunodeficiency Virus type 1 (HIV-1). nih.govoup.com The 50% inhibitory dose (IC50) for HIV-1 was found to be between 67 and 100 µg/mL. nih.govoup.com The antiviral action was rapid, with over 50% of the virus being killed within 5 minutes at 37°C, and nearly complete inactivation achieved by 60 minutes. nih.gov The anti-HIV activity of this compound was observed to be temperature-sensitive, which is consistent with a mechanism that involves interaction with the viral membrane. nih.govoup.com this compound has also been shown to have antiviral activity against several viruses affecting swine, including porcine reproductive and respiratory syndrome virus (PRRSV), porcine epidemic diarrhea virus (PEDV), and transmissible gastroenteritis virus (TGEV). researchgate.net

Evaluation in In Vitro and Ex Vivo Research Models

The efficacy of this compound has been evaluated in various in vitro and ex vivo models. In an in vivo study using the Galleria mellonella (greater wax moth) larval model, this compound was assessed for its antimicrobial efficacy against MDR-EAEC strains. frontiersin.orgnih.gov The group of infected larvae treated with this compound showed a significantly increased survival rate of 95%, compared to a 52.50% survival rate in the untreated infected group. frontiersin.orgnih.gov Furthermore, this compound treatment led to a significant reduction in the counts of MDR-EAEC in the larvae. frontiersin.orgnih.gov

The antifungal efficacy of the this compound derivative In-58 against S. globosa infection was also demonstrated in the Galleria mellonella larval infection model, where it proved to be effective with comparatively low toxicity. nih.gov

Time-Kill Kinetics and Bactericidal Activity Assessment

Time-kill kinetic assays are crucial for evaluating the bactericidal or bacteriostatic effects of an antimicrobial agent over time. Studies on this compound have consistently demonstrated its rapid, concentration-dependent bactericidal activity.

Research on multi-drug resistant Enteroaggregative Escherichia coli (MDR-EAEC) revealed that this compound exhibited complete elimination of the bacteria within 120 minutes of co-incubation. nih.govfrontiersin.orgresearchgate.net The antimicrobial effect was observed to be both concentration- and time-dependent. nih.govresearchgate.net When tested at its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and 4 times the MIC, this compound showed a significant reduction in bacterial counts, with no visible growth of MDR-EAEC isolates after 120 minutes. frontiersin.org In comparison, the conventional antibiotic meropenem (B701) achieved a similar level of inhibition within 60 minutes. nih.govfrontiersin.org

Further studies investigating this compound and its synthetic analogs against Streptococcus pneumoniae also highlighted its potent bactericidal properties. researchgate.netnih.gov The time-kill assays showed that designed hybrid peptides derived from this compound and ranalexin were capable of eliminating S. pneumoniae. nih.gov The bactericidal kinetics of this compound and its analogs were found to be potent against both ceftriaxone (B1232239) and erythromycin-resistant and susceptible strains of S. pneumoniae. researchgate.net

The rapid bactericidal action of this compound is a significant advantage over many conventional antibiotics, as it may reduce the likelihood of resistance development. nih.gov This swift killing mechanism is often attributed to its ability to permeabilize bacterial membranes, although its mode of action can also involve the inhibition of DNA synthesis. nih.govnih.gov

Determination of Minimum Inhibitory and Bactericidal Concentrations

The potency of an antimicrobial peptide is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. frontiersin.org

The MIC and MBC of this compound have been determined for various bacterial strains using methods such as the microbroth dilution method. frontiersin.orgresearchgate.netnih.gov For multi-drug resistant Enteroaggregative Escherichia coli (MDR-EAEC), the MIC of this compound was found to be 32 μM, and the MBC was 64 μM. frontiersin.orgresearchgate.netnih.gov

Studies on other bacterial species have also established the MIC of this compound. Against 30 clinical isolates of Streptococcus pneumoniae, this compound showed MICs ranging from 15.62 to 31.25 μg/ml. nih.gov For methicillin-susceptible Staphylococcus aureus (MSSA), the MIC was determined to be 16 μg/ml, and for methicillin-resistant S. aureus (MRSA), it was 32 μg/ml. researchgate.net Furthermore, investigations into its broad-spectrum activity revealed MICs of 31.25 μg/ml against E. coli ATCC 25922, S. aureus ATCC 25923, MRSA, and Pseudomonas aeruginosa ATCC 15442. nih.gov The MIC values for Klebsiella pneumoniae isolates have been reported to be in the range of 0.7-100 µg/ml. researchgate.netresearchgate.net

The following tables summarize the reported MIC and MBC values for this compound against various bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Bacterial Strains

Synergistic and Combination Research Approaches Involving Indolicidin

Synergistic Interactions with Conventional Antimicrobial Agents

A notable example is the synergy between indolicidin and tigecycline (B611373) against MDR Acinetobacter baumannii. Research has shown that this combination significantly reduces the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. cellphysiolbiochem.com In one study, the MIC of this compound for a specific A. baumannii isolate dropped from 62.5 µg/ml to 0.97 µg/ml when combined with tigecycline, whose own MIC decreased from 500 µg/ml to 15.6 µg/ml. cellphysiolbiochem.com This potentiation of activity suggests that this compound can disrupt the bacterial membrane, facilitating the entry and action of conventional antibiotics. nih.gov The combination has also been shown to be effective in reducing biofilm formation by MDR A. baumannii. cellphysiolbiochem.com

| Agent | MIC Alone (µg/ml) | MIC in Combination (µg/ml) | Fractional Inhibitory Concentration (FIC) Index |

|---|---|---|---|

| This compound | 62.5 | 0.97 | 0.046 - 0.312 (Strong Synergy) |

| Tigecycline | 500 | 15.6 |

Data derived from a study on MDR A. baumannii isolate A4. cellphysiolbiochem.com

Combinatorial Effects with Other Antimicrobial Peptides

The innate immune system often utilizes a diverse array of AMPs that can act synergistically. asm.org Research has explored this phenomenon by combining this compound with other AMPs from different structural classes. These combinations frequently result in enhanced antimicrobial activity, demonstrating that synergism is a common feature of AMP interactions. asm.orgnih.gov

Studies have shown that this compound acts synergistically with the bovine cathelicidin (B612621) bactenecin, a peptide with which it coexists naturally. mdpi.com Furthermore, combinations of this compound with protegrin-1 (B1576752) have demonstrated synergy against Pseudomonas aeruginosa. asm.org Another investigation evaluated the synergistic effects of this compound and mastoparan-B against drug-resistant strains of Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. The combination displayed a broad synergistic effect on all tested isolates, resulting in rapid bacterial killing within four hours. brieflands.comresearchgate.net

The mechanism behind this synergy often involves cooperative interactions with bacterial membranes. asm.org Molecular dynamics simulations of melittin-indolicidin and pexiganan-indolicidin combinations suggest that the formation of heterogeneous aggregates with distinct structural characteristics leads to more stable interactions with the lipid membrane, thereby enhancing its disruption. nih.gov

| AMP Combination | Target Organism | Observed Effect | Fractional Inhibitory Concentration (FIC) Index |

|---|---|---|---|

| This compound + Protegrin-1 | P. aeruginosa | Synergy | 0.25 |

| This compound + Bactenecin | E. coli | Synergy | Not Reported |

| This compound + Mastoparan-B | MDR A. baumannii, K. pneumoniae, P. aeruginosa | Synergy | 0.5 ± 0.2 |

Data compiled from multiple research studies. mdpi.comasm.orgbrieflands.com

Integration with Nanoparticle Delivery and Enhancement Systems

To overcome limitations of AMPs such as potential toxicity and instability, nanotechnology-based delivery systems have been explored. nih.gov Loading AMPs onto nanoparticles (NPs) can protect them from degradation, increase their accumulation at infection sites, and provide synergistic antimicrobial effects. nih.govmdpi.com Nanomaterials can disrupt bacterial cell walls, generate oxidative stress, and inhibit biofilm formation, complementing the action of this compound. mdpi.com

Quantum dots (QDs) are semiconductor nanoparticles whose fluorescent properties make them useful for bio-imaging and diagnostics. nih.gov When conjugated with bioactive molecules like this compound, they can also serve as antimicrobial delivery systems. nih.gov The process typically involves activating the peptide and then allowing it to bind to the QD surface. nih.gov The resulting QD-Indolicidin (QDs-Ind) conjugate can exhibit enhanced antibacterial activity. This approach leverages the potential of QDs to be conjugated with various molecules to target specific biological events. nih.gov

Silver nanoparticles (AgNPs) are well-known for their potent, broad-spectrum antimicrobial activity. mdpi.comresearchgate.net Hybrid molecules composed of AgNPs coated with this compound have been developed to enhance this effect. mdpi.combohrium.com In these systems, this compound can act as a capping agent, stabilizing the AgNPs and preventing their aggregation. nih.gov

The resulting this compound-coated AgNPs have demonstrated strong inhibitory activity against the growth of both Gram-positive and Gram-negative oral bacteria, with very low MIC values, typically in the range of 5–12.5 μg/mL. mdpi.comresearchgate.net This enhanced activity is attributed to the combined effects of AgNPs, which can release silver ions to disrupt ATP production and DNA replication, and this compound, which targets the cell membrane. mdpi.com Importantly, the hybrid nanoparticles have shown lower cellular toxicity compared to the peptide or naked AgNPs used individually. mdpi.combohrium.com

| Bacterial Strain | MIC of this compound Alone (µg/mL) | MIC of AgNPs Alone (µg/mL) | MIC of this compound-Coated AgNPs (µg/mL) |

|---|---|---|---|

| S. aureus | 50 | 25 | 12.5 |

| S. mutans | 50 | 25 | 12.5 |

| E. coli | 50 | 25 | 5.0 |

| P. gingivalis | 25 | 12.5 | 5.0 |

Data represents typical MIC values reported in studies on oral bacteria. mdpi.com

Metal oxide nanoparticles, such as nano-zinc oxide (ZnO) and nano-titanium dioxide (TiO2), also possess antimicrobial properties. brieflands.comresearchgate.net Research has been conducted to evaluate the synergistic potential of these nanoparticles when combined with this compound. brieflands.com

One study investigated combinations of this compound with nano-ZnO and nano-TiO2 against drug-resistant bacteria. brieflands.comresearchgate.net While the combination of the two metal oxide nanoparticles themselves resulted in an additive effect against A. baumannii and K. pneumoniae, the combination of this compound with another peptide, mastoparan-B, showed significant synergy against all tested pathogens. brieflands.com This highlights the strong potential of peptide-peptide synergy, which in some cases may be more pronounced than peptide-nanoparticle synergy. brieflands.comresearchgate.net

Molecular Mechanisms Underlying this compound's Synergistic Effects

The synergistic action of this compound in combination therapies stems from its multifaceted mechanism of action. nih.gov Unlike many AMPs that form distinct pores, this compound's interaction with membranes is more complex and can facilitate the action of other antimicrobial agents.

A primary mechanism is the permeabilization of the bacterial outer and cytoplasmic membranes. nih.govubc.ca By disrupting the integrity of the lipid bilayer, this compound can create pathways for conventional antibiotics or other AMPs to enter the bacterial cell and reach their intracellular targets. nih.govresearchgate.net This is particularly effective against Gram-negative bacteria, where this compound binds to lipopolysaccharide (LPS) and crosses the outer membrane via a self-promoted uptake pathway. ubc.ca

Beyond membrane disruption, this compound has intracellular targets. It is capable of binding to DNA and inhibiting DNA synthesis, which leads to cell filamentation. mdpi.comnih.gov This inhibition of DNA replication and transcription provides a secondary mechanism of action that can complement antibiotics targeting other cellular processes, such as cell wall or protein synthesis. nih.govmdpi.com The ability of this compound to act on multiple targets—both the membrane and intracellular components—is a key factor in its synergistic potential and reduces the likelihood of resistance development. nih.govresearchgate.net

Advanced Research Methodologies and Biophysical Characterization of Indolicidin

Peptide Synthesis and Purification Techniques for Indolicidin and Analogs

The production of this compound and its analogs for research purposes primarily relies on solid-phase peptide synthesis (SPPS). Automated SPPS using Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry is a common approach, allowing for the stepwise addition of amino acid derivatives to a solid support resin researchgate.netoup.comnii.ac.jpnih.gov. Resins such as standard polystyrene (PS) and polyethylene (B3416737) glycol-polystyrene (PEG-PS) graft supports, combined with linkers like PAL (5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) or XAL (5-(9-Fmoc-aminoxanthen-2-oxy)valeric acid), are utilized to yield C-terminal peptide amides, which is the native form of this compound researchgate.netnih.govgoogle.com.

Following synthesis, the peptide is cleaved from the resin using acidic cocktails, typically containing trifluoroacetic acid (TFA) along with scavengers such as phenol, water, thioanisole, and ethanedithiol (e.g., Reagent K or Reagent B) researchgate.netoup.comnih.govmbl.or.kr. The crude peptide then undergoes purification to achieve high purity levels necessary for structural and functional studies. Gel filtration and reverse-phase high-pressure liquid chromatography (RP-HPLC) are standard purification techniques employed researchgate.netoup.comnii.ac.jpnih.govmbl.or.kr. RP-HPLC, often using C18 columns, is particularly effective in separating the synthesized peptide from truncated sequences and other impurities nii.ac.jpmbl.or.kr.

Characterization of the synthetic peptide's purity and identity is performed using techniques such as analytical RP-HPLC, amino acid analysis, electrospray mass spectrometry (ESI-MS), and fast atom bombardment mass spectrometry (FABMS) researchgate.netoup.comnii.ac.jpnih.gov. These methods confirm the correct amino acid sequence and molecular mass of the synthesized peptide researchgate.netoup.comnih.gov. Initial purities as high as 93% immediately after cleavage have been reported, with subsequent purification yielding >99% purity researchgate.netnih.gov.

Recombinant DNA technology has also been explored for the production of this compound analogs, particularly to address the high manufacturing costs associated with chemical synthesis researchgate.net.

Spectroscopic and Structural Analysis

Spectroscopic methods are indispensable for understanding the structural characteristics of this compound and how its conformation changes in different environments, particularly in the presence of membranes or membrane-mimicking systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution oup.complos.org. For this compound, NMR studies have been conducted in various environments, including aqueous solutions, organic solvents like trifluoroethanol (TFE), and membrane-mimicking environments such as SDS and dodecylphosphocholine (B1670865) (DPC) micelles oup.comresearchgate.netoup.comnih.gov.

NMR spectra of this compound have revealed the presence of multiple conformations in both aqueous solution and lipid environments oup.comoup.comnih.govresearchgate.net. In aqueous solution, this compound appears to adopt a globular and amphipathic conformation oup.comoup.com. In membrane-mimicking environments like SDS and DPC micelles, this compound adopts a more ordered, albeit not alpha-helical, conformation oup.com. Specifically, in DPC micelles, this compound has been shown to adopt a boat-shaped structure nih.govubc.ca. The multiple conformations observed in different environments suggest that each conformation may play a distinct functional role oup.comresearchgate.net. The presence of multiple conformations in aqueous solution has made complete structure determination challenging due to signal overlap and poor sensitivity nih.gov.

NMR studies have also provided insights into the structural features of this compound analogs. For instance, an analog like CP11 adopts a boat-shaped structure in lipidic environments, similar to native this compound ubc.ca. Another analog, CP10A, was characterized by NMR as having a short, amphipathic helical structure in DPC, contrasting with the extended structure previously reported for this compound in SDS micelles ubc.canih.gov.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is widely used to analyze the secondary structure content of peptides and proteins by measuring the differential absorption of left and right circularly polarized light plos.orgubc.caubc.ca. CD spectra of this compound have been recorded in various conditions, including aqueous buffer, TFE, and in the presence of lipid vesicles or detergent micelles researchgate.netubc.caubc.ca.

In aqueous buffer, the CD spectrum of this compound typically shows a negative band around 202 nm, which is often indicative of an unordered or random coil structure researchgate.netubc.ca. This band can also be associated with poly-L-proline II or beta-turn conformations researchgate.net. Upon interaction with lipid bilayers or detergent micelles, the CD spectrum of this compound changes, suggesting alterations in its secondary structure oup.comresearchgate.net. While some studies initially proposed a poly-L-proline type II helix or beta-turn for the lipid-bound molecule based on CD data, the interpretation has been complex due to this compound's unusual amino acid composition and the strong contribution of tryptophan residues to the CD signal oup.comresearchgate.netubc.canih.gov. The presence of multiple tryptophan residues can mask spectral features characteristic of specific secondary structures ubc.canih.gov.

Studies on this compound analogs, including those where tryptophan residues were replaced, have helped in interpreting CD spectra nih.gov. These studies suggest that turn conformations, particularly beta-turns, may be principal structural motifs of this compound, and these turns could enhance membrane activity nih.gov. Changes in CD spectra in the presence of negatively charged lipids or DPC micelles, compared to uncharged lipids, indicate that the peptide's structure is affected by its association with the lipid environment ubc.caubc.ca.

Fluorescence Spectroscopy for Peptide-Membrane Interactions

Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of tryptophan residues, is a sensitive tool for studying peptide-membrane interactions and conformational changes ias.ac.inoup.complos.orgubc.cacore.ac.ukresearchgate.net. This compound is exceptionally rich in tryptophan residues (five out of thirteen amino acids), making it highly amenable to fluorescence studies medchemexpress.comias.ac.inubc.cacore.ac.uk.

The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its environment. In aqueous solution, where tryptophan residues are exposed to a polar environment, this compound exhibits a fluorescence emission maximum around 348 nm core.ac.uk. Upon partitioning into lipid bilayers or binding to detergent micelles, the tryptophan residues move into a more hydrophobic environment, resulting in a blue shift (to lower wavelengths) of the emission maximum and often an increase in fluorescence intensity oup.comcore.ac.uk. This blue shift indicates that the tryptophan side chains are localized within or closely associated with the hydrophobic core of the membrane or micelle ias.ac.inoup.com.

Fluorescence quenching experiments, using quenchers like iodide or sodium dithionite, can provide further information on the location and accessibility of tryptophan residues ias.ac.inubc.cacore.ac.uk. If the fluorescence is quenched by an aqueous quencher, it suggests the tryptophan residues are exposed to the solvent. Conversely, if the fluorescence is less affected or unaffected, it indicates the tryptophans are buried within a hydrophobic environment or protected by the membrane ias.ac.inubc.canih.gov. Fluorescence quenching experiments with this compound and its analogs have shown that the tryptophan residues are typically located at the membrane interface rather than deeply inserted into the hydrophobic core ias.ac.in.

Fluorescence techniques have also been used to study the binding affinity of this compound and its analogs to lipid assemblies and to monitor membrane permeabilization ias.ac.inubc.cacore.ac.uknih.gov.

Techniques for Membrane Interaction Characterization

Understanding how this compound interacts with cell membranes is crucial to elucidating its mechanism of action. Various techniques are employed to characterize these interactions, including the use of model membrane systems.

Liposomal Model Systems for Permeability Assays

Liposomes, which are artificial lipid vesicles, serve as valuable model systems for biological membranes, allowing for controlled studies of peptide-membrane interactions and membrane permeability ias.ac.inubc.cacore.ac.uknih.govresearchgate.netnih.govacs.org. Different lipid compositions can be used to mimic the membranes of various cell types, such as bacterial membranes (often containing negatively charged lipids) or mammalian membranes (typically more zwitterionic) core.ac.ukresearchgate.netnih.govacs.org. Large unilamellar vesicles (LUVs) are commonly used in permeability assays core.ac.uk.

Permeability assays using liposomes typically involve encapsulating a marker molecule within the vesicles and then monitoring its release upon addition of the peptide ias.ac.incore.ac.ukresearchgate.netnih.govacs.org. Fluorescent dyes like carboxyfluorescein (CF), calcein, or sulforhodamine B are frequently used as marker molecules because their release can be easily monitored by measuring the increase in fluorescence in the external solution ias.ac.incore.ac.ukresearchgate.netnih.govacs.org. The release kinetics and the extent of leakage provide information about the peptide's ability to disrupt the membrane barrier ias.ac.incore.ac.uknih.gov.

Studies using liposomal model systems have shown that this compound can induce membrane permeabilization, and the effectiveness and selectivity of this process can depend on the lipid composition of the vesicles core.ac.ukresearchgate.netnih.gov. For instance, this compound has been shown to induce faster and more efficient release of markers from liposomes containing negatively charged lipids (e.g., POPG) compared to neutral lipids (e.g., POPC) core.ac.uk. Some studies suggest that this compound may facilitate the translocation of certain molecules, like negatively charged dyes, across neutral lipid membranes via a carrier-type mechanism rather than solely through pore formation researchgate.netnih.gov.

Other techniques used in conjunction with liposomes or other model membrane systems include atomic force microscopy (AFM) and quartz crystal microbalance (QCM) to visualize membrane alterations and quantify peptide binding nih.govacs.org.

Planar Lipid Bilayer Electrophysiology for Channel Formation Studies

Planar lipid bilayer electrophysiology is a technique used to study the functional activity of ion channels and pore-forming molecules by reconstituting them into an artificial membrane separating two compartments. umaryland.edunih.gov This method allows for the monitoring of ion transport rates across the membrane by measuring ionic current. umaryland.edunih.gov While some antimicrobial peptides exert their effects by forming well-defined channels or pores in the bacterial membrane, studies on this compound suggest its membrane interaction might not primarily involve classical channel formation leading to lysis. oup.com Although this compound can permeabilize bacterial membranes, this permeabilization does not necessarily lead to cell lysis, distinguishing it from some other cationic peptides. nih.govnih.govscienceopen.comoup.com Some studies indicate that this compound interacts mainly on the surface of lipid bilayers rather than forming true pores, particularly at lower concentrations. mdpi.com Atomic Force Microscopy (AFM) studies on supported lipid bilayers exposed to this compound have shown the formation of small, potentially unstable defects or holes, but these did not always exhibit the characteristics of stable, well-defined pores associated with channel formation by other peptides like alamethicin. mdpi.com

Advanced Chemical Footprinting Techniques (e.g., FPOP in Nanodiscs)

Advanced chemical footprinting techniques, such as Fast Photochemical Oxidation of Peptides (FPOP), are used to probe the solvent accessibility of residues within a peptide or protein, providing information about its structure and interactions in various environments. nih.govresearchgate.netresearchgate.net FPOP utilizes a laser to generate hydroxyl radicals, which covalently modify solvent-exposed amino acid side chains. nih.govresearchgate.netresearchgate.net These modifications result in predictable mass shifts detected by mass spectrometry. nih.govresearchgate.net

When applied to peptides incorporated into nanodiscs, which are discoidal lipid bilayers mimicking native membrane environments, FPOP can reveal how peptides interact with and insert into lipid bilayers. nih.govresearchgate.net Studies using FPOP in nanodiscs have investigated the interaction of this compound with different lipid environments, including anionic dimyristoyl phosphatidylglycerol (DMPG), zwitterionic dimyristoyl phosphatidylcholine (DMPC), and E. coli polar lipids. nih.govresearchgate.netchemrxiv.org

Research findings indicate that this compound's interaction with lipid bilayers is likely driven by simple charge-based interactions, with the cationic peptide showing a preference for anionic lipids like DMPG. nih.govresearchgate.netchemrxiv.org Lower levels of oxidation observed in DMPG nanodiscs compared to DMPC nanodiscs suggest that this compound is more protected and thus more incorporated in anionic bilayers. nih.govresearchgate.net The oxidation levels in E. coli nanodiscs, which contain a mixture of lipids, fell between those observed for pure DMPG and DMPC nanodiscs. researchgate.net These results are consistent with this compound's cationic charge being attracted to anionic lipid head groups. nih.govresearchgate.net

Flow Cytometry for Assessment of Cellular Membrane Integrity

Flow cytometry is a powerful technique used to analyze the physical and fluorescent properties of individual cells within a population. nih.govplos.org It is frequently employed to assess cellular membrane integrity by using fluorescent dyes that can distinguish between cells with intact and compromised membranes. nih.govplos.org

Propidium (B1200493) iodide (PI) is a commonly used red-fluorescent dye that cannot penetrate the membranes of viable cells but can enter cells with damaged membranes and intercalate with DNA, leading to increased fluorescence. nih.govplos.org SYTO 9 is another dye that can stain both live and dead cells, but PI has a higher affinity for DNA and can displace SYTO 9 in cells with compromised membranes. nih.gov By using these dyes in conjunction with flow cytometry, researchers can quantify the extent of membrane permeabilization induced by antimicrobial peptides like this compound. nih.govplos.org

Studies utilizing flow cytometry have shown that this compound can induce membrane permeabilization in bacterial cells. nih.govnih.gov For instance, flow cytometry has been used to assess the membrane permeabilization effect of this compound on multi-drug resistant Escherichia coli strains. nih.gov While this compound permeabilizes bacterial membranes, this does not always lead to cell lysis, suggesting that membrane permeabilization may facilitate the peptide's entry into the cytoplasm to reach intracellular targets. nih.govoup.comasm.org Flow cytometry has also been used to assess the effect of this compound-derived peptides on the membrane integrity and mitochondrial membrane potential of fungi, such as Sporothrix globosa. frontiersin.org

Molecular Biology and Binding Assays

Beyond its interactions with the cell membrane, this compound is known to target intracellular components, particularly nucleic acids. nih.govoup.comresearchgate.netasm.orgfrontiersin.org Various molecular biology and binding assays are used to characterize these interactions.

DNA Gel Retardation Assays for Nucleic Acid Binding